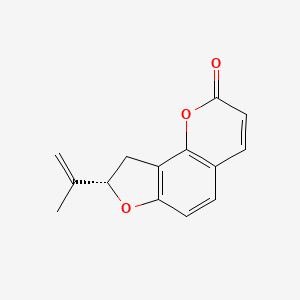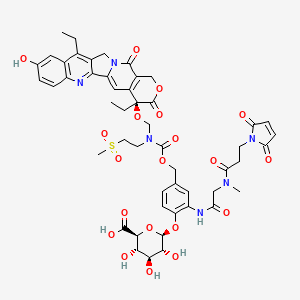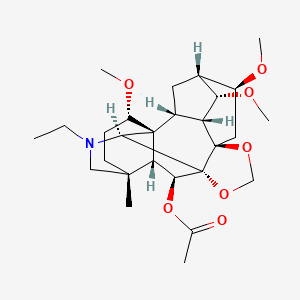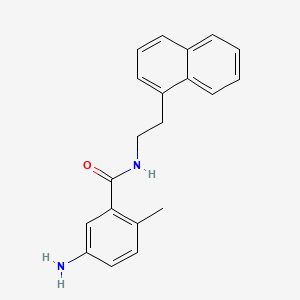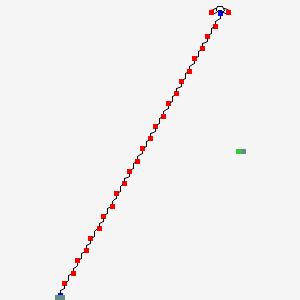
Mal-PEG25-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG25-NH2 (hydrochloride) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. Mal-PEG25-NH2 (hydrochloride) is particularly valuable due to its ability to enhance the solubility and bioavailability of PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG25-NH2 (hydrochloride) involves the conjugation of a maleimide group to a PEG chain, followed by the introduction of an amine group. The reaction typically proceeds under mild conditions to preserve the integrity of the PEG chain. The maleimide group is introduced via a Michael addition reaction, where a maleimide derivative reacts with a PEG chain containing a terminal thiol group. The resulting product is then reacted with an amine to form Mal-PEG25-NH2. The final step involves the conversion of the amine to its hydrochloride salt .
Industrial Production Methods
Industrial production of Mal-PEG25-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous purification processes, including chromatography and crystallization, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG25-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide group can undergo Michael addition reactions with thiol-containing compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding PEG derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Michael Addition: Thiol-containing compounds are used as reagents, often in the presence of a base to facilitate the reaction.
Hydrolysis: Acidic or basic conditions are employed, with the reaction proceeding at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups.
Addition Reactions: The products are PEG derivatives with thiol groups conjugated to the maleimide moiety.
Hydrolysis: The primary product is the PEG derivative with a free amine or carboxyl group.
Scientific Research Applications
Mal-PEG25-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bifunctional molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies for cancer and other diseases.
Industry: Used in the formulation of drug delivery systems and nanotechnology applications
Mechanism of Action
Mal-PEG25-NH2 (hydrochloride) functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, offering a novel approach to therapeutic intervention .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NH2: A similar PEG-based linker with a shorter PEG chain.
Mal-PEG12-NH2: Another PEG-based linker with a different PEG chain length.
Mal-PEG24-NH2: A PEG-based linker with a slightly shorter PEG chain compared to Mal-PEG25-NH2.
Uniqueness
Mal-PEG25-NH2 (hydrochloride) is unique due to its specific PEG chain length, which provides an optimal balance between solubility and bioavailability. The presence of the maleimide and amine groups allows for versatile conjugation strategies, making it a valuable tool in the synthesis of PROTACs and other bifunctional molecules .
Properties
Molecular Formula |
C54H105ClN2O26 |
|---|---|
Molecular Weight |
1233.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H |
InChI Key |
BOTXZFRLMDBTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


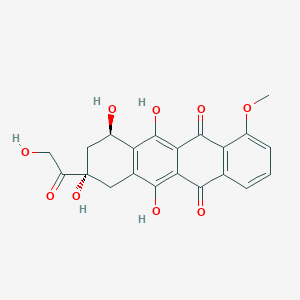
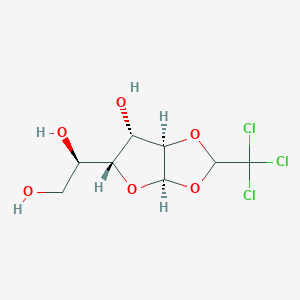
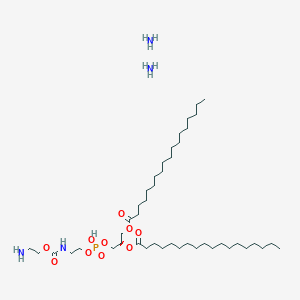
![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)
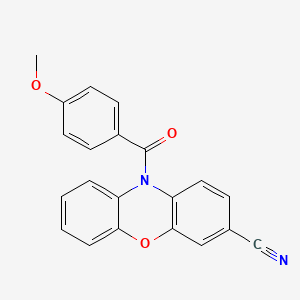

![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
